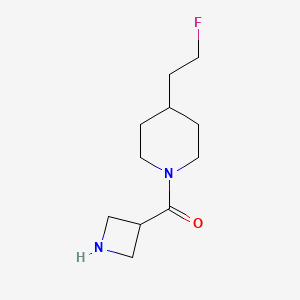Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone
CAS No.: 2090611-42-8
Cat. No.: VC3205353
Molecular Formula: C11H19FN2O
Molecular Weight: 214.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090611-42-8 |
|---|---|
| Molecular Formula | C11H19FN2O |
| Molecular Weight | 214.28 g/mol |
| IUPAC Name | azetidin-3-yl-[4-(2-fluoroethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C11H19FN2O/c12-4-1-9-2-5-14(6-3-9)11(15)10-7-13-8-10/h9-10,13H,1-8H2 |
| Standard InChI Key | PBEALFGXQBDUJK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CCF)C(=O)C2CNC2 |
| Canonical SMILES | C1CN(CCC1CCF)C(=O)C2CNC2 |
Introduction
Chemical Structure and Fundamental Properties
Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone features a distinct molecular architecture comprising an azetidin-3-yl group and a 4-(2-fluoroethyl)piperidin-1-yl moiety connected by a methanone (carbonyl) linkage. This arrangement presents a specialized chemical scaffold with potential for diverse biological interactions.
The compound contains key structural elements:
-
Azetidin-3-yl group: A four-membered nitrogen-containing ring
-
Carbonyl linker (methanone): Providing rigidity and hydrogen bond accepting properties
-
Piperidine ring: A six-membered nitrogen heterocycle at the 1-position
-
2-fluoroethyl substituent: At the 4-position of the piperidine ring
The molecular structure shares similarities with azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone, which has a molecular weight of 204.22 g/mol and chemical formula C9H14F2N2O . By comparison, our compound would have a similar molecular weight, with the 4,4-difluoro substitution replaced by a 4-(2-fluoroethyl) group.
Predicted Physicochemical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C11H19FN2O | Derived from structure |
| Molecular Weight | ~214.28 g/mol | Calculated from atomic weights |
| LogP | 1.2-2.0 | Based on similar azetidine-piperidine compounds |
| Hydrogen Bond Acceptors | 3 | N, O, and F atoms |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups |
| Rotatable Bonds | 4-5 | Based on molecular flexibility |
Structural Analysis and Chemical Reactivity
Functional Group Analysis
The azetidine ring in this compound represents a strained four-membered nitrogen heterocycle, which contributes to the compound's unique reactivity profile. Azetidine rings are known for their importance in medicinal chemistry due to their conformational constraints and ability to influence molecular recognition . The four-membered ring contains significant ring strain, making it more reactive than larger nitrogen heterocycles.
The carbonyl (methanone) linker serves as an important structural feature that:
The 4-(2-fluoroethyl)piperidine portion introduces a fluorine atom, which can improve metabolic stability and enhance binding interactions with target proteins through hydrogen bonding and dipole-dipole interactions.
Comparative Structural Analysis
When compared to the related compound azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone, several structural differences become apparent:
| Feature | Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone | Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone |
|---|---|---|
| Fluorine Pattern | Single fluorine on ethyl chain | Two fluorines directly on piperidine ring |
| Piperidine Substitution | 4-(2-fluoroethyl) | 4,4-difluoro |
| Conformational Flexibility | Higher due to ethyl chain | Lower due to geminal difluoro substitution |
| Potential H-bonding | Similar carbonyl and nitrogen patterns | Similar carbonyl and nitrogen patterns |
This comparative analysis suggests that while both compounds share core structural elements, the different fluorination patterns would likely result in distinct biological and pharmacological profiles.
Synthesis Approaches
| Structural Element | Potential Biological Interaction |
|---|---|
| Azetidine Ring | Provides conformational constraint enhancing target selectivity |
| Carbonyl Group | Hydrogen bond acceptor for protein binding |
| Piperidine Ring | Common pharmacophore in many CNS drugs |
| Fluoroethyl Group | Enhances metabolic stability and lipophilicity |
Related Compounds and Structure-Activity Relationships
Structurally Similar Compounds
Several structurally related compounds provide context for understanding azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone:
-
Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone (CID 116991083) shares the azetidine-carbonyl-piperidine scaffold but with a different fluorination pattern .
-
1-(Azetidin-3-yl)-4-fluoropiperidine (CID 11094898) lacks the carbonyl linker but maintains the azetidine-piperidine relationship with fluorine substitution .
-
N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide contains similar structural elements with extended linking groups and different substitution patterns .
Structure-Activity Relationship Considerations
The specific structural features of azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone would likely influence its biological activity in the following ways:
-
The position of the carbonyl group between the azetidine and piperidine rings creates a specific spatial arrangement and electronic distribution that could be crucial for target binding.
-
The 2-fluoroethyl group at the 4-position of the piperidine introduces asymmetry and provides a potential site for additional interactions with biological targets.
-
The absence of hydrogen bond donors may impact the compound's solubility profile and binding characteristics.
Research Context and Future Directions
Current Research Landscape
The development of azetidine-containing compounds has gained significant attention in medicinal chemistry for several reasons:
-
The conformational constraints of the azetidine ring provide enhanced selectivity for biological targets compared to more flexible analogues .
-
Fluorinated compounds continue to be of high interest in drug discovery due to their improved metabolic stability and binding properties.
-
The JAK inhibitor class, which includes structurally similar compounds, represents an important therapeutic area for inflammatory and autoimmune conditions .
Future Research Directions
Several promising directions for future research on azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone include:
-
Synthesis optimization to develop efficient routes to the compound and its analogues.
-
Comprehensive biological evaluation against JAK1 and related kinases to establish structure-activity relationships.
-
Metabolic stability studies to confirm the hypothesized benefits of the fluoroethyl substitution.
-
Crystal structure determination of the compound bound to target proteins to elucidate binding modes and guide further structural optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume